

# Quantitative Analysis of Paroxol Methanesulfonate: Application Note & Protocol

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## Compound of Interest

Compound Name: Paroxol Methanesulfonate

CAS No.: 608521-21-7

Cat. No.: B589618

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## Executive Summary

**Paroxol Methanesulfonate** (CAS: 608521-21-7) is the methanesulfonic acid salt of Paroxol ((3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol).[1][2][3][4] It serves as a critical intermediate and a specific process-related impurity in the synthesis of Paroxetine (a widely used SSRI).[1]

Precise quantitative analysis of **Paroxol Methanesulfonate** is required in two distinct contexts:

- **Raw Material Assay:** Verifying the purity of **Paroxol Methanesulfonate** when used as a starting material or reference standard.
- **Impurity Profiling:** Quantifying trace levels of Paroxol in Paroxetine API or formulations (often designated as Impurity I in EP/BP pharmacopeial monographs).

This guide provides a dual-track protocol: a robust HPLC-UV method for assay/purity analysis and a high-sensitivity LC-MS/MS method for trace quantification in complex matrices.[1]

## Chemical Context & Analytical Challenges

### Molecular Properties[1][6]

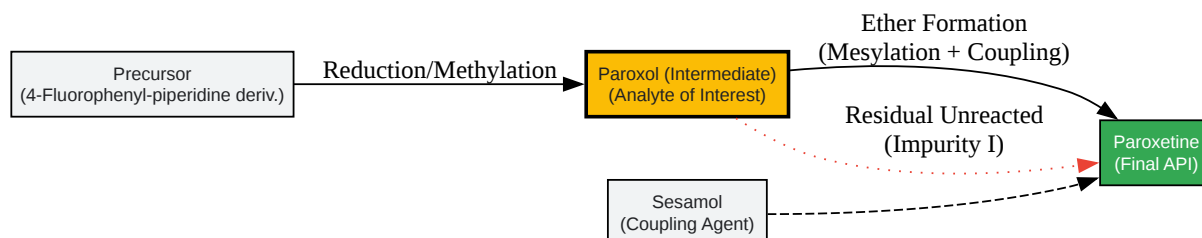
- Chemical Name: (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol methanesulfonate.[1][2][3][4]
- Molecular Formula: C<sub>14</sub>H<sub>20</sub>FNO<sub>3</sub>S (Salt); C<sub>13</sub>H<sub>18</sub>FNO (Base).[1]
- Molecular Weight: 301.38 g/mol (Salt); 223.29 g/mol (Base).[1]
- Solubility: Highly soluble in water and methanol due to the mesylate salt form; soluble in DMSO.
- Chromophores: Contains a 4-fluorophenyl group.[1][2][3][4][5][6][7][8] Lacks the benzodioxole moiety of Paroxetine, resulting in a distinct UV absorption profile (maxima typically ~260–270 nm).

### Analytical Challenges

- Polarity: As a polar amine salt, Paroxol exhibits poor retention on standard C18 columns under low pH conditions without ion-pairing agents or specific end-capping.[1]
- Peak Tailing: The basic nitrogen in the piperidine ring interacts with residual silanols on silica columns, causing tailing.
- Detection Limits: For impurity analysis, the lack of the conjugated sesamol system (present in Paroxetine) reduces UV sensitivity, making MS detection preferable for trace levels (<0.1%).

### Synthesis Pathway & Impurity Origin

Understanding the origin of Paroxol is vital for setting control limits.



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Figure 1: Role of Paroxol in Paroxetine synthesis.[1] Residual Paroxol remains as a process impurity if the coupling step is incomplete.

## Protocol A: HPLC-UV for Assay & Purity (High Concentration)

Application: Quality Control (QC) of **Paroxol Methanesulfonate** Reference Standards or Raw Material batches.

### Chromatographic Conditions

- System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).
- Column: C18, End-capped, Base-deactivated (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).[1]
  - Dimensions: 150 mm x 4.6 mm, 3.5  $\mu$ m or 5  $\mu$ m.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (improves peak shape for basic amines).[1]
- Mobile Phase B: Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temp: 30°C.

- Detection: UV at 262 nm (optimized for fluorophenyl absorption).[1]
- Injection Volume: 10 µL.

## Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
10.0	60	40
15.0	10	90
18.0	10	90
18.1	90	10
23.0	90	10

## Sample Preparation

- Diluent: Water:Acetonitrile (50:50 v/v).
- Stock Solution: Weigh 10 mg **Paroxol Methanesulfonate** into a 10 mL volumetric flask. Dissolve and dilute to volume (Concentration: 1000 µg/mL).
- Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL for assay.

## System Suitability Criteria

- Tailing Factor: < 2.0 (Critical for amine salts).[1]
- Theoretical Plates: > 5000.
- RSD (n=6): < 1.0% for retention time and area.[1]

## Protocol B: LC-MS/MS for Trace Impurity Analysis

Application: Quantifying Paroxol (Impurity I) in Paroxetine API or formulations at trace levels (0.05% - 0.15% limits).

## Mass Spectrometry Parameters

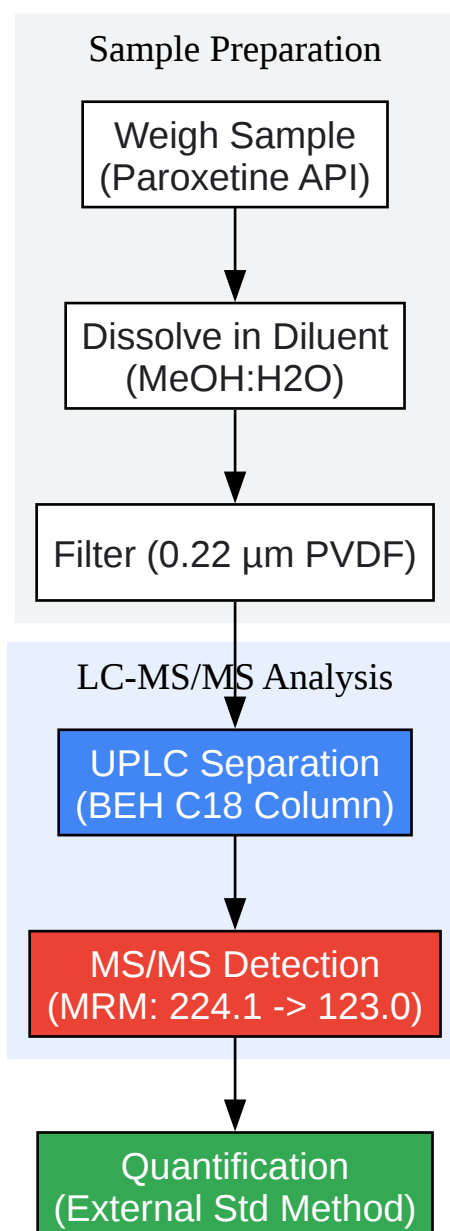
- Ionization: ESI Positive Mode (Electrospray Ionization).[1]
- Scan Type: Multiple Reaction Monitoring (MRM).[1]
- Target Analyte: Paroxol (monitor as base, m/z 224.1).

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)	Rationale
Paroxol	224.1 [M+H] <sup>+</sup>	191.1	30	20	Loss of -CH <sub>2</sub> OH (hydroxymethyl)
Paroxol	224.1 [M+H] <sup>+</sup>	123.0	30	35	Fluorophenyl fragment (Quantifier)
Paroxetine	330.1 [M+H] <sup>+</sup>	192.1	35	25	Reference/Matrix peak

## Chromatographic Conditions (UPLC/UHPLC)

- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μm).
- Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Gradient: Fast gradient (5% B to 95% B in 3 minutes) to separate polar Paroxol (elutes early) from hydrophobic Paroxetine (elutes late).

## Workflow Diagram



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Figure 2: Analytical workflow for trace quantification of Paroxol in drug substances.

## Validation Framework (ICH Q2)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.

[1]

## Linearity & Range

- Range: 0.05 µg/mL to 5.0 µg/mL (corresponding to 0.01% – 1.0% impurity level relative to a 500 µg/mL API concentration).[1]
- Acceptance: Correlation coefficient ( $R^2$ ) > 0.999.[1]

## Accuracy (Recovery)

- Protocol: Spike Paroxetine API (free of Paroxol) with **Paroxol Methanesulfonate** standard at 50%, 100%, and 150% of the target limit (e.g., 0.10%).
- Acceptance: Mean recovery between 90.0% – 110.0%.

## Precision[1][11]

- Repeatability: 6 injections of the standard at the limit level. RSD < 5.0% (for trace impurity). [1]
- Intermediate Precision: Different analyst/day/column. RSD < 10.0%.

## Limit of Quantification (LOQ)

- Determine the concentration where Signal-to-Noise (S/N) ratio is  $\geq 10$ . [1]
- Target LOQ:  $\leq 0.05\%$  (to meet reporting thresholds).

## References

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